molecular formula C27H28N2O7S B11648927 Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Cat. No.: B11648927
M. Wt: 524.6 g/mol
InChI Key: WNLXXEZVVBVUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound with a multifaceted structure. This compound is characterized by its thiophene core, which is substituted with various functional groups, including ethoxycarbonyl, phenylcarbamoyl, methylphenoxy, and acetamido groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate
  • Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-chlorophenoxy)acetamido]thiophene-3-carboxylate

Uniqueness

Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxycarbonyl and phenylcarbamoyl groups, along with the thiophene core, makes it particularly versatile in various applications .

Properties

Molecular Formula

C27H28N2O7S

Molecular Weight

524.6 g/mol

IUPAC Name

ethyl 5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C27H28N2O7S/c1-5-34-26(32)18-12-8-9-13-19(18)28-24(31)23-17(4)22(27(33)35-6-2)25(37-23)29-21(30)15-36-20-14-10-7-11-16(20)3/h7-14H,5-6,15H2,1-4H3,(H,28,31)(H,29,30)

InChI Key

WNLXXEZVVBVUHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3C)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.